Trifluoromethanesulfonate

Description

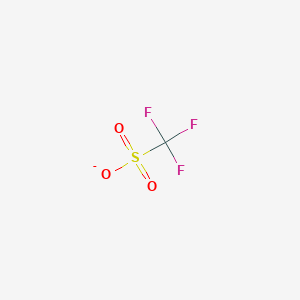

Structure

3D Structure

Properties

CAS No. |

37181-39-8 |

|---|---|

Molecular Formula |

CF3O3S- |

Molecular Weight |

149.07 g/mol |

IUPAC Name |

trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1 |

InChI Key |

ITMCEJHCFYSIIV-UHFFFAOYSA-M |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-] |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stability of the Trifluoromethanesulfonate Anion

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate anion, commonly known as triflate (CF₃SO₃⁻), is a polyatomic anion renowned for its exceptional chemical stability. This stability is a cornerstone of its widespread utility in organic synthesis, catalysis, and materials science, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the factors contributing to the triflate anion's stability, supported by quantitative data, detailed experimental protocols for its characterization, and logical diagrams to illustrate key concepts.

Core Concepts of Triflate Anion Stability

The remarkable stability of the this compound anion can be attributed to a powerful combination of resonance and inductive effects. These electronic factors effectively delocalize the negative charge across the molecule, rendering the anion non-nucleophilic and an excellent leaving group in a wide array of chemical transformations.

The conjugate acid of the triflate anion, trifluoromethanesulfonic acid (triflic acid), is classified as a superacid. Its extremely low pKa is a direct thermodynamic measure of the stability of the triflate anion upon deprotonation. The anion's resistance to oxidation and reduction further underscores its robust nature.

Factors Contributing to Stability

Two primary electronic effects are responsible for the high stability of the triflate anion:

-

Resonance Stabilization: The negative charge is not localized on a single oxygen atom but is distributed across all three oxygen atoms and the sulfur atom through p-orbital overlap. This delocalization significantly lowers the energy of the anion.

-

Inductive Effect: The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing inductive effect. The high electronegativity of the fluorine atoms pulls electron density away from the sulfonate group, further dispersing the negative charge and enhancing the anion's stability.

Quantitative Stability Data

The stability of the this compound anion is quantified through various physicochemical parameters. The acidity of its conjugate acid, triflic acid, provides a direct measure of the anion's stability. Furthermore, structural data from X-ray crystallography reveals the bond characteristics that contribute to its low reactivity.

| Parameter | Value | Reference |

| pKa of Triflic Acid (CF₃SO₃H) | ||

| In Water | approx. -14 | [1] |

| Structural Data of Silver Triflate (AgOTf) from X-ray Crystallography | ||

| S-O Bond Length | 1.440(5) Å | [1] |

| C-F Bond Length (average) | 1.32 Å (approx.) | |

| O-S-O Bond Angle (average) | 114° (approx.) | |

| F-C-F Bond Angle (average) | 108° (approx.) |

Experimental Protocols

Characterizing the stability and reactivity of the this compound anion involves a combination of spectroscopic and kinetic studies. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of Reaction Kinetics via NMR Spectroscopy

This protocol outlines the in-situ monitoring of a nucleophilic substitution (S²) reaction where triflate acts as a leaving group. The reaction between methyl triflate and pyridine is a suitable model system.

Objective: To determine the rate law and rate constant of the S² reaction between methyl triflate and pyridine by monitoring the change in concentration of reactants and products over time using ¹H NMR spectroscopy.

Materials:

-

Methyl this compound (Methyl triflate)

-

Pyridine

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of methyl triflate in CDCl₃ of known concentration (e.g., 0.1 M).

-

Prepare a stock solution of pyridine in CDCl₃ of known concentration (e.g., 0.1 M).

-

In a clean, dry NMR tube, add a precise volume of the methyl triflate stock solution.

-

Ensure the NMR spectrometer is tuned and shimmed for the CDCl₃ solvent.

-

-

Data Acquisition Setup:

-

Acquire an initial ¹H NMR spectrum of the methyl triflate solution to serve as the t=0 reference for the reactant peak.

-

Set up a kinetic experiment on the spectrometer. On a Bruker instrument using TopSpin software, this can be done using a pseudo-2D experiment or a series of 1D experiments with a defined delay.[2][3]

-

Set the temperature for the experiment (e.g., 298 K) and allow the system to equilibrate.

-

-

Reaction Initiation and Monitoring:

-

Inject a precise volume of the pyridine stock solution into the NMR tube containing the methyl triflate solution.

-

Quickly mix the contents and place the NMR tube back into the spectrometer.

-

Start the pre-programmed kinetic NMR experiment immediately. The time of injection is considered t=0 for the reaction.

-

The experiment will automatically acquire ¹H NMR spectra at set time intervals.

-

-

Data Analysis:

-

Process the series of ¹H NMR spectra.

-

Identify the characteristic peaks for the methyl protons of methyl triflate (reactant) and the N-methylpyridinium triflate (product).

-

Integrate the area of the reactant and product peaks in each spectrum. The concentration of each species is proportional to its integral value.

-

Plot the concentration of the reactant (methyl triflate) versus time.

-

From the plot, determine the order of the reaction with respect to methyl triflate.

-

Repeat the experiment with a different initial concentration of pyridine to determine the order of the reaction with respect to the nucleophile.

-

Use the integrated rate law to calculate the rate constant (k) for the reaction.

-

Experimental Protocol 2: Computational Analysis of Triflate Anion Stability

This protocol describes a general methodology for performing a computational study on the this compound anion to understand its electronic structure and charge distribution.

Objective: To calculate the optimized geometry and Mulliken charge distribution of the this compound anion using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Input File Preparation:

-

Build the initial structure of the this compound anion (CF₃SO₃⁻).

-

Define the charge (-1) and multiplicity (singlet).

-

Choose a suitable level of theory. For DFT calculations, a combination of a functional and a basis set is required. A common choice for good accuracy and reasonable computational cost is the B3LYP functional with a 6-31G* or larger basis set.[4]

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the minimum energy structure of the anion. This will provide the optimized bond lengths and angles.

-

-

Population Analysis:

-

Following the geometry optimization, perform a population analysis to calculate the partial charges on each atom. The Mulliken population analysis is a common method for this.[5]

-

-

Output Analysis:

-

Analyze the output file to obtain the optimized Cartesian coordinates, bond lengths, and bond angles.

-

Extract the Mulliken charges for each atom (C, F, S, O). The charge distribution will illustrate the delocalization of the negative charge.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stability and reactivity of the this compound anion.

Caption: Resonance delocalization in the triflate anion.

Caption: Inductive effect of the -CF₃ group.

Caption: Experimental workflow for an NMR kinetic study.

Caption: SN2 reaction of methyl triflate with pyridine.

References

Trifluoromethanesulfonic Acid (Triflic Acid): A Comprehensive Technical Guide for Researchers

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a synthetic sulfonic acid with the chemical formula CF₃SO₃H. It is classified as a "superacid," a designation for acids stronger than 100% pure sulfuric acid.[1][2] First synthesized in 1954 by Haszeldine and Kidd, triflic acid has become an indispensable tool in modern chemistry due to its exceptional proton-donating ability, remarkable thermal and chemical stability, and the non-nucleophilic nature of its conjugate base.[1][3] This combination of properties makes it a highly effective catalyst and reagent in a vast array of chemical transformations, particularly in organic synthesis and the development of pharmaceuticals and advanced materials.[4][5]

This guide provides an in-depth overview of the core properties, synthesis, applications, and experimental considerations of triflic acid for professionals in research, science, and drug development.

Core Properties of Triflic Acid

The utility of triflic acid stems from a unique combination of physical and chemical characteristics. Its powerful acidity, coupled with high stability, sets it apart from traditional mineral acids.

Superacidity

An acid's strength is its ability to donate a proton (H⁺). For highly concentrated or non-aqueous solutions where the standard pH scale is inadequate, the Hammett acidity function (H₀) is used.[2][6] A superacid is defined as an acid system with an H₀ value more negative than -12, the value for 100% sulfuric acid.[2][7] Triflic acid, with an H₀ of -14.1, is one of the strongest known monoprotic Brønsted acids.[8][9] Its immense strength is attributed to the powerful electron-withdrawing effect of the three fluorine atoms on the methyl group, which stabilizes the resulting conjugate base, the triflate anion (CF₃SO₃⁻).[1]

| Acid | Formula | pKa | Hammett Acidity Function (H₀) |

| Triflic Acid | CF₃SO₃H | ~ -14.7 ± 2.0 [10] | -14.1 [8][9] |

| Sulfuric Acid | H₂SO₄ | -3.0 | -12.0[6][7] |

| Perchloric Acid | HClO₄ | -10.0 | - |

| Hydrochloric Acid | HCl | -6.3 | - |

Table 1: Acidity of Triflic Acid Compared to Other Common Acids

Physical and Chemical Properties

Triflic acid is a hygroscopic, colorless, and slightly viscous liquid at room temperature. It is notable for its exceptional thermal and chemical stability.[3] Unlike many other strong acids such as perchloric or nitric acid, triflic acid and its conjugate base are resistant to oxidation and reduction.[3][10] A key advantage in organic synthesis is that it does not sulfonate aromatic substrates, a common side reaction with sulfuric acid, fluorosulfuric acid, and chlorosulfonic acid.[10][11] The triflate anion (TfO⁻) is an extremely weak base and a poor nucleophile, meaning it does not interfere with cationic intermediates in reactions, making triflic acid a superior catalyst for protonations.[11]

| Property | Value |

| Molecular Formula | CHF₃O₃S |

| Molar Mass | 150.08 g/mol [3] |

| Appearance | Colorless to slightly yellow, hygroscopic liquid[1][3] |

| Density | 1.696 g/cm³ at 25 °C[1][3] |

| Melting Point | -40 °C[3] |

| Boiling Point | 162 °C at 760 mmHg[3][8] |

| Solubility | Miscible with water; soluble in polar solvents like DMF, DMSO, acetonitrile.[3] Addition to polar solvents can be dangerously exothermic.[11] |

| Refractive Index (n_D²⁵) | 1.325[12] |

Table 2: Physical Properties of Triflic Acid

Synthesis and Purification

The industrial production of triflic acid is primarily achieved through the electrochemical fluorination (ECF) of methanesulfonic acid (CH₃SO₃H).[10][11] This process converts the methyl group into a trifluoromethyl group. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce the triflate salt, which is subsequently protonated to yield triflic acid.[10]

Historically, triflic acid was first prepared in 1954 by the oxidation of bis(trifluoromethylthio)mercury.[1][13] For laboratory use, triflic acid is typically purified by distillation from triflic anhydride ((CF₃SO₂)₂O), which removes any water present.[10]

Applications in Research and Drug Development

Triflic acid's potent acidity and stability make it a versatile tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5]

Friedel-Crafts Reactions

Triflic acid is an exceptionally efficient catalyst for Friedel-Crafts acylation and alkylation reactions, which are fundamental for forming carbon-carbon bonds with aromatic rings.[4] It activates acylating or alkylating agents, such as acyl halides or β-lactams, to generate highly reactive electrophiles that readily react with aromatic substrates.[10][14] This method is often cleaner and requires only catalytic amounts of acid, unlike traditional Lewis acid catalysts like AlCl₃ which are needed in stoichiometric quantities.[9]

Glycosylation and Deglycosylation

In carbohydrate chemistry, triflic acid is a preferred catalyst for Fischer glycosylation, a method to form glycosides from reducing sugars and alcohols.[15] It is also used to catalyze glycosylations with more complex donors, such as glycosyl N-phenyl trifluoroacetimidates, to form challenging α-1,2-cis S-linked glycosides, which are important in the synthesis of glycopeptides and other bioactive molecules.[16][17] The acid activates the glycosyl donor, facilitating nucleophilic attack by the acceptor alcohol or thiol.[16] Additionally, triflic acid serves as a deglycosylation agent for glycoproteins, a crucial step in proteomics research.

Cyclization and Rearrangement Reactions

Triflic acid promotes a wide range of cyclization reactions to synthesize carbocyclic and heterocyclic structures.[18] For example, it can mediate the intramolecular cyclization of N-cinnamoyl-1-naphthylamines to form benzoquinolinones and other complex polycyclic systems.[18][19] It also catalyzes dehydrative cyclizations, such as the conversion of aryl pinacols into substituted phenanthrenes, a type of pinacol rearrangement.[20]

Other Applications

Triflic acid is also employed in:

-

Esterification and Etherification: Catalyzing the reaction between carboxylic acids and alcohols, or the formation of ethers.[4][21]

-

Polymerization: Acting as a catalyst in the production of high-performance polymers like polyesters.[1]

-

Peptide Synthesis: Used in conjunction with trifluoroacetic acid in solid-phase peptide synthesis as a deprotecting agent.[12]

-

Petroleum Industry: Used in cracking alkanes and alkylating alkenes to improve the octane rating of fuels.[10][11]

Experimental Protocols and Safety

Handling and Safety Precautions

Triflic acid is a highly corrosive and powerful acid that requires stringent safety measures.

-

Hazards: Contact with skin causes severe chemical burns with delayed tissue destruction.[10][11] Inhalation can lead to fatal spasms, inflammation, and edema.[11] It is also highly hygroscopic and reacts exothermically with polar solvents.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Due to its hygroscopic nature, it should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[21]

-

Dispensing: When adding triflic acid to a solvent, it must be added slowly and with cooling to prevent a dangerous thermal runaway.[10]

Protocol: General Procedure for Triflic Acid-Catalyzed Friedel-Crafts Acylation

This protocol describes a general method for the acylation of an aromatic compound using an acylating agent and a catalytic amount of triflic acid.

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).[14]

-

Cooling: The reaction mixture is cooled in an ice-water bath (0 °C).

-

Reagent Addition: The acylating agent (e.g., β-lactam or acyl chloride, 1.0 equivalent) is added to the stirred solution.[14]

-

Catalyst Addition: Triflic acid (typically 0.1 to 1.5 equivalents) is added dropwise to the cooled mixture via syringe.[14] The addition should be slow to control the exothermic reaction.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-12 hours), with progress monitored by Thin Layer Chromatography (TLC).[18]

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water.

-

Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure acylated product.

Protocol: General Procedure for Fischer Glycosylation

This protocol outlines the synthesis of a simple glycoside using triflic acid as a catalyst.[15]

-

Setup: A suspension of the reducing sugar (1.0 equivalent) in the desired alcohol (which also acts as the solvent) is prepared in a round-bottom flask with a magnetic stir bar.

-

Catalyst Addition: The flask is cooled to 0-5 °C in an ice bath. Triflic acid (a catalytic amount, e.g., 0.05-0.1 equivalents) is added dropwise via syringe.[15]

-

Reaction: The mixture is allowed to warm to room temperature or heated (e.g., to 80 °C) and stirred until the reaction is complete, as monitored by TLC.[15]

-

Neutralization: The reaction is cooled and neutralized by adding a base, such as pyridine or triethylamine, until the pH is neutral.

-

Workup: The solvent (excess alcohol) is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent and washed with water to remove any remaining salts.

-

Purification: The organic layer is dried, concentrated, and the resulting crude glycoside is purified by crystallization or column chromatography.

Conclusion

Triflic acid stands as a pillar of modern synthetic chemistry. Its status as a commercially available and easy-to-handle superacid, combined with its high stability and the non-interfering nature of its conjugate base, makes it a superior choice for a multitude of acid-catalyzed reactions. For researchers in drug development and materials science, triflic acid provides an enabling tool to construct complex molecular architectures efficiently and with high selectivity. While its potency necessitates rigorous safety protocols, its broad utility ensures its continued and expanding role in advancing chemical innovation.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. innovation.world [innovation.world]

- 3. Trifluoromethanesulfonic_acid [chemeurope.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Hammett acidity function - Wikipedia [en.wikipedia.org]

- 7. Hammett_acidity_function [chemeurope.com]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Triflic acid - Wikipedia [en.wikipedia.org]

- 11. Triflic acid [chem-is-you.blogspot.com]

- 12. Triflic Acid [drugfuture.com]

- 13. studylib.net [studylib.net]

- 14. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. niir.org [niir.org]

Synthesis of Trifluoromethanesulfonic Acid: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic acid (TfOH), often referred to as triflic acid, is a superacid with a wide range of applications in organic synthesis, catalysis, and materials science due to its exceptional Brønsted acidity and the high stability of its conjugate base. This guide provides an in-depth overview of the most common and practical methods for the laboratory-scale synthesis of trifluoromethanesulfonic acid, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

First synthesized in 1954, trifluoromethanesulfonic acid is a hygroscopic, colorless liquid that is soluble in polar solvents.[1] Its remarkable properties, including high thermal stability and resistance to oxidation and reduction, make it a versatile and powerful tool in the modern chemistry laboratory.[1][2] This document outlines three primary methods for its laboratory preparation: the oxidation of trifluoromethylsulfenyl chloride, a two-step process starting from a trifluoromethyl halide, and the electrochemical fluorination of methanesulfonyl chloride (Simons process). Additionally, a robust purification protocol is detailed to ensure the high purity required for sensitive applications.

Synthetic Methodologies

Oxidation of Trifluoromethylsulfenyl Chloride

This method provides a direct route to trifluoromethanesulfonic acid through the strong oxidation of a trifluoromethylsulfur compound. The overall reaction involves the oxidation of trifluoromethylsulfenyl chloride with chlorine in the presence of water.[3]

Experimental Protocol:

Step 1: Synthesis of Trifluoromethylsulfenyl Chloride (CF₃SCl)

-

Materials: Trifluoromethanesulfonic acid (150 g, 1.0 mol), thionyl chloride (435 mL, 6.0 mol), N,N-dimethylformamide (DMF, 7.36 g, 0.1 mol).

-

Procedure:

-

To a reactor equipped with a thermometer, distillation apparatus, and mechanical stirrer, add trifluoromethanesulfonic acid.

-

Cool the reactor in an ice bath and slowly add thionyl chloride.

-

Add the DMF catalyst.

-

Slowly warm the mixture to room temperature and stir for 30 minutes.

-

Heat the reaction mixture to 40°C and maintain stirring for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Perform vacuum distillation at -0.1 to -0.08 MPa, slowly increasing the temperature to 50°C, to obtain trifluoromethylsulfenyl chloride.

-

Step 2: Oxidation to Trifluoromethanesulfonic Acid (CF₃SO₃H)

-

Materials: Trifluoromethylsulfenyl chloride (CF₃SCl), chlorine (Cl₂), water (H₂O).

-

Procedure:

-

In a suitable reaction vessel, dissolve trifluoromethylsulfenyl chloride in an appropriate solvent (e.g., a halogenated solvent).

-

Cool the solution and bubble chlorine gas through it while vigorously stirring.

-

Slowly add water to the reaction mixture. The reaction is exothermic and should be carefully controlled.

-

Continue the reaction until the conversion is complete, which can be monitored by appropriate analytical techniques (e.g., GC-MS or NMR).

-

The resulting mixture will contain trifluoromethanesulfonic acid and hydrochloric acid. The HCl can be removed by sparging with an inert gas or by distillation.

-

Further purification of the crude trifluoromethanesulfonic acid is typically required (see Purification section).

-

Synthesis from Trifluoromethyl Halide

This two-step method involves the initial formation of a trifluoromethanesulfinate salt from a trifluoromethyl halide, followed by oxidation to the corresponding sulfonate, which is then acidified to yield trifluoromethanesulfonic acid.[4]

Experimental Protocol:

Step 1: Formation of Sodium Trifluoromethanesulfinate (CF₃SO₂Na)

-

Materials: Trifluoromethyl halide (e.g., CF₃I or CF₃Br), sodium sulfite (Na₂SO₃), sodium bicarbonate (NaHCO₃), acetonitrile, water.

-

Procedure:

-

Dissolve the trifluoromethyl halide in acetonitrile in a reaction flask.

-

Add sodium sulfite and sodium bicarbonate to the solution.

-

Add water to the mixture.

-

Stir the reaction at room temperature for 2 to 50 hours. The progress of the reaction can be monitored by analyzing aliquots.

-

Upon completion, the sodium trifluoromethanesulfinate can be isolated from the reaction mixture.

-

Step 2: Oxidation and Acidification

-

Materials: Sodium trifluoromethanesulfinate, an oxidizing agent (e.g., potassium permanganate, KMnO₄), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve the isolated sodium trifluoromethanesulfinate in water.

-

Add the oxidizing agent (e.g., potassium permanganate) and heat the mixture (e.g., 80°C for 4 hours) to form the sulfonate.

-

After oxidation, evaporate the solution to dryness.

-

Carefully add concentrated sulfuric acid to the solid sulfonate salt. The molar ratio of acid to sulfonate should be between 1.5:1 and 10:1.

-

Heat the mixture (e.g., 100°C for 6 hours) to liberate the trifluoromethanesulfonic acid.

-

Collect the trifluoromethanesulfonic acid by distillation under atmospheric or reduced pressure.

-

Electrochemical Fluorination (Simons Process)

The Simons process is a well-established industrial method that can be adapted for laboratory use, although it requires specialized equipment and handling of anhydrous hydrogen fluoride. The process involves the electrolysis of a solution of methanesulfonyl chloride or fluoride in anhydrous HF.[5][6][7]

Experimental Protocol Overview:

-

Apparatus: A specialized electrochemical cell, typically made of a material resistant to HF (e.g., Monel or nickel), equipped with a nickel anode and cathode. A cooling system is necessary to maintain the low temperature of the electrolyte. A system for handling the gaseous products (H₂ and fluorinated compounds) is also required.

-

Electrolyte: A solution of methanesulfonyl chloride (CH₃SO₂Cl) or methanesulfonyl fluoride (CH₃SO₂F) in anhydrous hydrogen fluoride.

-

Procedure:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride and the methanesulfonyl compound.

-

A direct current is passed through the cell at a controlled voltage (typically 5-6 V).

-

The electrolysis is carried out at a low temperature to minimize degradation of the organic material.

-

The perfluorinated product, trifluoromethanesulfonyl fluoride (CF₃SO₂F), is formed at the anode and is typically volatile. It is collected from the off-gases.

-

The collected CF₃SO₂F is then hydrolyzed, usually with a base (e.g., NaOH or KOH), to form the triflate salt.

-

The triflate salt is subsequently acidified with a strong acid like sulfuric acid, and the trifluoromethanesulfonic acid is isolated by distillation.

-

Purification of Trifluoromethanesulfonic Acid

Crude trifluoromethanesulfonic acid from any of the above syntheses can be purified by distillation from a dehydrating agent, most commonly phosphorus pentoxide (P₂O₅). This process converts the triflic acid to its anhydride, which has a lower boiling point, allowing it to be distilled away from non-volatile impurities. The anhydride can then be hydrolyzed back to the pure acid.[8][9][10]

Experimental Protocol:

-

Materials: Crude trifluoromethanesulfonic acid, phosphorus pentoxide (P₂O₅).

-

Procedure:

-

In a dry round-bottomed flask, charge the crude trifluoromethanesulfonic acid.

-

Carefully add phosphorus pentoxide in portions while cooling the flask. The reaction is exothermic. A typical molar ratio is approximately 2:1 of TfOH to P₂O₅.

-

Allow the mixture to stand at room temperature for at least 3 hours, during which it may solidify.

-

Fit the flask with a short-path distillation head and heat the mixture.

-

Collect the trifluoromethanesulfonic anhydride (b.p. 81-84°C). The yield is typically in the range of 83-91%.

-

To obtain pure trifluoromethanesulfonic acid, the anhydride can be carefully hydrolyzed by the stoichiometric addition of water. This reaction is highly exothermic and must be performed with caution.

-

Quantitative Data Summary

The following table summarizes the typical yields and purity for the described laboratory synthesis and purification methods.

| Method | Key Reactants | Typical Yield | Purity | Reference(s) |

| Oxidation of CF₃SCl | CF₃SCl, Cl₂, H₂O | Moderate | >98% | [3] |

| From CF₃-Halide | CF₃X, Na₂SO₃, Oxidant, H₂SO₄ | High | >99.95% | [4] |

| Electrochemical Fluorination | CH₃SO₂Cl/F, HF | Variable | High | [5] |

| Purification via Anhydride | Crude TfOH, P₂O₅ | 83-91% | >99.5% | [8][9] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

References

- 1. CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride - Google Patents [patents.google.com]

- 2. EP1016655B1 - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]

- 3. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN104725283B - A kind of preparation method of trifluoromethanesulfonic acid - Google Patents [patents.google.com]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 7. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Non-Nucleophilic Nature of the Triflate Conjugate Base

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate anion, commonly known as triflate (TfO⁻), is a cornerstone of modern organic synthesis, prized for its exceptional leaving group ability and its distinctly non-nucleophilic character. This guide provides a comprehensive examination of the core principles that govern the non-nucleophilic nature of the triflate anion, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical logic. Understanding these properties is paramount for the rational design of synthetic routes and the development of novel therapeutics.

Core Principles: Why is the Triflate Anion Non-Nucleophilic?

The triflate anion's lack of nucleophilicity is a direct consequence of the extreme stability of its parent superacid, triflic acid (trifluoromethanesulfonic acid, CF₃SO₃H).[1][2][3] A good nucleophile is an electron-rich species that can donate a pair of electrons to form a new covalent bond. Conversely, a stable anion with a highly delocalized negative charge is a poor electron donor and, therefore, a weak nucleophile. The stability of the triflate anion is attributed to two primary electronic effects: resonance and induction.

-

Resonance Stabilization: The negative charge on the triflate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance.[2] This distribution of the negative charge over a larger area significantly stabilizes the anion, reducing its propensity to act as a nucleophile.

-

Inductive Effect: The trifluoromethyl (CF₃) group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[1][2] This powerful inductive effect pulls electron density away from the sulfonate group, further delocalizing and stabilizing the negative charge on the oxygen atoms.[1][4]

The combination of these two effects makes the triflate anion an exceptionally stable and, consequently, a very poor nucleophile.[1][2][3] While generally considered non-nucleophilic, it is important to note that under certain conditions with highly reactive electrophiles, the triflate anion can be forced to act as a nucleophile, although this is not its typical behavior.[5][6]

Quantitative Data Presentation

The non-nucleophilic nature of the triflate anion is intrinsically linked to its exceptional ability to function as a leaving group. Good leaving groups are the conjugate bases of strong acids.[4][7] The following tables provide a quantitative comparison of triflate with other common sulfonate leaving groups, tosylate (TsO⁻) and mesylate (MsO⁻).

Table 1: Comparison of Conjugate Acid pKa Values

A lower pKa of the conjugate acid corresponds to a more stable anion and, therefore, a better leaving group and a weaker nucleophile.[1]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -14[1][5][8] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.5 to -6.5[1][8][9] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.0[1][8][9] |

Table 2: Relative SN2 Reaction Rates

The rate of a nucleophilic substitution (SN2) reaction is highly dependent on the ability of the leaving group to depart. The data below illustrates the superior leaving group ability of triflate.[1]

| Leaving Group | Relative SN2 Rate (Normalized to Mesylate) |

| Triflate | 56,000[1] |

| Tosylate | 0.70[1] |

| Mesylate | 1.00[1] |

As the data indicates, triflic acid is significantly more acidic than p-toluenesulfonic acid and methanesulfonic acid, rendering its conjugate base, the triflate anion, exceptionally stable and an excellent leaving group.[1][8][9] This is reflected in the dramatically faster SN2 reaction rate observed for substrates with a triflate leaving group compared to tosylate and mesylate.[1]

Experimental Protocols

The superior leaving group ability and non-nucleophilic character of triflate can be experimentally quantified by comparing the rates of solvolysis for a series of alkyl sulfonates. In a solvolysis reaction, the solvent acts as the nucleophile.[1][10] By keeping the substrate and solvent constant while varying the sulfonate leaving group, a direct comparison of their departure rates can be obtained.[1]

Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate

This protocol provides a general procedure for comparing the solvolysis rates of a secondary alkyl triflate, tosylate, and mesylate.

1. Synthesis of Alkyl Sulfonates:

-

Starting Material: A secondary alcohol (e.g., 2-octanol).

-

Synthesis of Alkyl Tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine. Pyridine serves to neutralize the HCl generated during the reaction.

-

Synthesis of Alkyl Mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) and a base such as pyridine.

-

Synthesis of Alkyl Triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of pyridine. This reaction is typically performed at low temperatures due to the high reactivity of triflic anhydride.

2. Kinetic Measurements:

-

A solution of the alkyl sulfonate in a suitable solvent (e.g., 80% ethanol/20% water) is prepared.

-

The reaction is maintained at a constant temperature in a thermostated bath.

-

The progress of the reaction is monitored over time by withdrawing aliquots from the reaction mixture at regular intervals.

3. Analysis:

-

The concentration of the remaining alkyl sulfonate or the appearance of the product can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

-

For a first-order reaction, the rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time.

-

The relative rates of solvolysis are then calculated by taking the ratio of the rate constants for the different sulfonate esters.

Conclusion

The non-nucleophilic nature of the triflate anion is a direct result of the exceptional stability conferred by resonance and strong inductive effects. This stability makes triflate a very weak base and, consequently, an outstanding leaving group. Quantitative data from pKa values and relative reaction rates unequivocally demonstrate the superior leaving group ability of triflate compared to other common sulfonates like tosylate and mesylate. The experimental protocols for comparative solvolysis provide a robust method for quantifying these differences. For researchers and professionals in drug development, a thorough understanding of the non-nucleophilic character of the triflate anion is essential for designing efficient and selective chemical transformations, ultimately enabling the synthesis of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. Triflate [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 9. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Superacid's Journey: The Discovery and Enduring Legacy of Trifluoromethanesulfonic Acid

A cornerstone of modern chemistry, trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), has carved an indispensable role in research and industry since its initial synthesis in the mid-20th century. This in-depth technical guide explores the discovery, historical development, and key experimental protocols that brought this remarkable superacid to the forefront of chemical science, providing a valuable resource for researchers, scientists, and professionals in drug development.

First isolated in 1954 by British chemist Robert Neville Haszeldine and his colleague J.M. Kidd, triflic acid emerged from the burgeoning field of organofluorine chemistry.[1][2] Its discovery marked a significant milestone, introducing a compound with unprecedented acidity and stability that would go on to enable countless chemical transformations.

From a Novelty to a Workhorse: A History of Synthesis

The inaugural synthesis of trifluoromethanesulfonic acid was a multi-step process commencing with the oxidation of bis(trifluoromethylthio)mercury.[1][2] This foundational work laid the groundwork for future, more practical synthetic routes. Over the decades, the methodology for producing triflic acid has evolved significantly, moving from laboratory-scale preparations to large-scale industrial manufacturing.

The current industrial synthesis of choice is the electrochemical fluorination (ECF) of methanesulfonic acid.[3] This process offers a more efficient and scalable route to this vital chemical.

Early Synthesis Methodologies

While the original Haszeldine and Kidd synthesis was groundbreaking, alternative laboratory-scale preparations were also explored in the early years. One such method involved an alternative pathway via trifluoromethanesulfonyl chloride.[1] Another approach utilized the oxidation of methyl trifluoromethyl sulfide.[1]

Unraveling the Properties: A Quantitative Look

The initial studies on trifluoromethanesulfonic acid revealed its extraordinary properties, which continue to be the basis for its wide-ranging applications. Its high acidity, thermal stability, and resistance to oxidation and reduction set it apart from other strong acids.[3]

| Property | Value | Reference |

| Molecular Formula | CF₃SO₃H | [3] |

| Molar Mass | 150.08 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.696 g/mL | [3] |

| Melting Point | -40 °C | [3] |

| Boiling Point | 162 °C | [3] |

| Acidity (pKa) | ~ -14 | [4] |

| Solubility | Miscible with water | [3] |

A Catalyst for Innovation: The Evolution of Applications

The unique chemical profile of trifluoromethanesulfonic acid quickly led to its adoption as a powerful catalyst in organic synthesis. Its ability to act as a "superacid" without being overly oxidizing opened doors to new chemical reactions and improved existing ones.

Initially, its utility was demonstrated in promoting reactions such as Friedel-Crafts acylations and alkylations.[3] Over time, its applications have expanded dramatically and now encompass a vast array of transformations crucial to the pharmaceutical, agrochemical, and polymer industries.[4][5] It is widely used in esterification, polymerization, and the synthesis of complex organic molecules.[4]

Experimental Protocols: A Glimpse into the Past

Original Synthesis of Trifluoromethanesulfonic Acid (Haszeldine and Kidd, 1954) - A Descriptive Overview

The synthesis began with the preparation of bis(trifluoromethylthio)mercury. This intermediate was then subjected to oxidation using aqueous hydrogen peroxide.[1] The resulting trifluoromethanesulfonic acid was isolated as its barium salt, which was subsequently treated with sulfuric acid to yield the free acid.[2] Purification was achieved through distillation.

Industrial Production via Electrochemical Fluorination (ECF)

The modern industrial synthesis involves the electrochemical fluorination of methanesulfonic acid in anhydrous hydrogen fluoride. This process directly converts the methyl group into a trifluoromethyl group, producing trifluoromethanesulfonyl fluoride (CF₃SO₂F). This intermediate is then hydrolyzed to yield trifluoromethanesulfonic acid.[3]

Visualizing the Core Concepts

To better illustrate the key relationships and processes discussed, the following diagrams have been generated.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl Triflate (MeOTf)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity makes it a crucial reagent in the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, effective use in experimental design, and for process scale-up. This technical guide provides an in-depth overview of the core physical characteristics of methyl triflate, supported by structured data, generalized experimental protocols for property determination, and a logical workflow for its application in methylation reactions.

Core Physical Properties

The physical properties of methyl triflate have been extensively documented. The following tables summarize the key quantitative data from various sources, providing a consolidated reference for researchers.

Table 1: Fundamental Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F₃O₃S | [1][2][3][4] |

| Molecular Weight | 164.10 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to light yellow or brown liquid | [1][5][6][7] |

| Density | 1.45 g/mL at 25 °C | [1][8][9][10][11] |

| 1.496 g/mL | [3][8] | |

| 1.50 g/mL (Specific Gravity at 20°C/20°C) | [4] | |

| CAS Number | 333-27-7 | [1][2][3][4][6] |

Table 2: Thermal and Optical Properties

| Property | Value | Source(s) |

| Boiling Point | 94-99 °C at 760 mmHg | [8][9][10][11] |

| 95 °C | [1] | |

| 98-99 °C | [2] | |

| 99 °C | [4] | |

| 100 °C | [3] | |

| 201-210 °F (94-99 °C) | [5][6][7] | |

| Melting Point | -64 °C | [3] |

| -108 °C | [2] | |

| Flash Point | 38 °C (100.4 °F) | [1][3][4] |

| 101 °F (38.3 °C) | [5][6][12] | |

| Refractive Index (n20/D) | 1.326 | [8][9][10][11] |

| 1.33 | [4] |

Table 3: Solubility and Reactivity Profile

| Property | Description | Source(s) |

| Solubility in Water | Insoluble, hydrolyzes. | [3][5][6][7][8] |

| Solubility in Organic Solvents | Soluble in chloroform and ethyl acetate. | [12] |

| Reactivity | Powerful methylating agent. Reacts with a wide range of nucleophiles. Sensitive to heat and moisture. Reacts with acids to liberate heat. Can react vigorously with strong oxidizing acids. Generates heat with caustic solutions. Flammable hydrogen is generated by mixing with alkali metals and hydrides. | [3][5][8][12] |

Experimental Protocols for Physical Property Determination

While specific experimental data for the determination of methyl triflate's properties are proprietary to the original researchers, the following are detailed, generalized methodologies that can be employed to measure the physical properties of a liquid compound like MeOTf in a laboratory setting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a small volume of methyl triflate and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[13]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume) on an analytical balance.

-

Filling: Carefully fill the pycnometer with methyl triflate, ensuring there are no air bubbles. The temperature of the liquid should be recorded.

-

Final Mass: Weigh the filled pycnometer.

-

Calculation: The mass of the methyl triflate is the difference between the mass of the filled and empty pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13][14]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

-

Instrument Calibration: Calibrate a refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of methyl triflate onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. The temperature at which the measurement is taken should be recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

-

Visual Miscibility Test: In a test tube, add a small amount of methyl triflate to the solvent of interest (e.g., water, chloroform, ethyl acetate).

-

Mixing: Gently agitate the mixture.

-

Observation: Observe whether the methyl triflate dissolves to form a homogeneous solution or if it forms a separate layer, indicating insolubility. For water, hydrolysis should also be noted.[14][15]

Logical Workflow for Methylation Reactions

Given that methyl triflate is a powerful and hazardous chemical, a structured workflow is essential for its safe and effective use in methylation reactions. The following diagram illustrates a logical progression from preparation to product isolation.

Caption: A logical workflow for a typical methylation reaction using methyl triflate.

Conclusion

Methyl triflate is an indispensable reagent in modern organic chemistry. Its utility is matched by its hazardous nature, making a comprehensive understanding of its physical properties a critical aspect of laboratory safety and experimental success. This guide provides a consolidated resource of these properties and outlines the fundamental experimental procedures for their determination, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Methyl this compound - Wikipedia [en.wikipedia.org]

- 4. Methyl this compound | 333-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Methyl this compound | 333-27-7 [chemicalbook.com]

- 9. tradeindia.com [tradeindia.com]

- 10. トリフルオロメタンスルホン酸メチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. トリフルオロメタンスルホン酸メチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methyl this compound CAS#: 333-27-7 [m.chemicalbook.com]

- 13. chem21labs.com [chem21labs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. alameda.edu [alameda.edu]

A Comprehensive Technical Guide to the Thermal Stability of Metal Triflate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal triflates (M(OTf)n), salts of the highly acidic trifluoromethanesulfonic acid (triflic acid, HOTf), are a versatile class of compounds widely employed in organic synthesis and materials science. Their utility stems from their character as strong Lewis acids, high solubility in organic solvents, and notable stability.[1] A critical parameter influencing their application, particularly in processes requiring elevated temperatures, is their thermal stability. This guide provides an in-depth analysis of the thermal properties of various metal triflate salts, detailing their decomposition behavior and the experimental protocols used for their characterization.

Core Principles of Thermal Decomposition

The thermal stability of a metal triflate salt is intrinsically linked to the nature of the metal cation. The decomposition process typically involves the breakdown of the triflate anion (CF₃SO₃⁻). For hydrated salts, the initial stages of heating usually lead to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. The decomposition products can vary depending on the metal and the atmosphere under which the analysis is conducted. For instance, some lanthanide triflates have been shown to decompose to their corresponding metal fluorides.[1][2]

Quantitative Thermal Stability Data

The thermal stability of metal triflate salts is most commonly evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key parameter derived from TGA curves. The following table summarizes available quantitative data on the thermal decomposition of various metal triflate salts. It is important to note that decomposition temperatures can be influenced by experimental conditions such as heating rate and atmosphere.

| Metal Cation | Salt | Onset of Decomposition (°C) | Atmosphere | Notes |

| Alkali Metals | ||||

| Lithium | LiCF₃SO₃ | >300 | Nitrogen | Stable up to 300°C.[3] |

| Potassium | KCF₃SO₃ | ~480 | Not specified | Single-step decomposition.[2] |

| Transition Metals | ||||

| Copper(II) | Cu(CF₃SO₃)₂ | >270 | Nitrogen | Thermally stable up to 270°C.[4] |

| Silver(II) | Ag(CF₃SO₃)₂ | >120 | Dry Argon | Rapid decomposition above 120°C.[5] |

| Zinc | Zn(CF₃SO₃)₂ | 314.2 - 436.4 | Not specified | Decomposition range observed in a study with an ionic liquid.[6] |

| Lanthanides | ||||

| Lanthanum | La(CF₃SO₃)₃ | 421 | Air | Decomposition of the anhydrous salt.[1] |

| Lanthanide Series | Ln(CF₃SO₃)₃·9H₂O | Varies | Not specified | Pyrolysis behavior is classified into three groups: La-Nd, Sm-Ho, and Er-Lu.[2] |

Experimental Protocols

Accurate determination of the thermal stability of metal triflate salts relies on precise and consistent experimental methodologies. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a metal triflate salt by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance, a programmable furnace, and a gas-switching capability. For analysis of decomposition products, a TGA coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is utilized.[7][8]

General Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the metal triflate salt into an appropriate TGA crucible (e.g., alumina, platinum).[9]

-

For hygroscopic or air-sensitive salts, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox) to prevent premature reactions with moisture or oxygen.

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen, argon) at a flow rate of 20-100 mL/min to establish an inert atmosphere.[9]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline before decomposition and the tangent of the steepest mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and enthalpy changes associated with the thermal events of a metal triflate salt by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

General Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the metal triflate salt into a DSC pan (e.g., aluminum, gold). For hygroscopic salts, hermetically sealed pans are recommended to prevent interaction with the atmosphere.

-

An empty, sealed pan is used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate, typically 5-10°C/min, through the temperature range of interest.[1]

-

A cooling and second heating cycle can be performed to investigate reversible transitions and the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., crystallization, some decomposition processes).

-

Determine the onset temperature, peak temperature, and enthalpy of transitions by integrating the peak areas.

-

Logical and Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms relevant to the study and application of metal triflate salts.

Conclusion

The thermal stability of metal triflate salts is a crucial factor for their effective use in various chemical processes. This guide has provided a summary of the available quantitative data on their decomposition temperatures, detailed experimental protocols for their characterization using TGA and DSC, and visualizations of their roles in several key organic reactions. While a comprehensive dataset of thermal stability across all metal triflates is still an area of active research, the methodologies and data presented here offer a solid foundation for scientists and professionals in the field. The continued investigation into the thermal properties of these versatile catalysts will undoubtedly lead to their broader and more efficient application in both academic and industrial settings.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Mukaiyama Aldol Addition [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. fauske.com [fauske.com]

- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eag.com [eag.com]

- 8. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of Triflic Acid in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a superacid with the chemical formula CF₃SO₃H.[1] Renowned for being one of the strongest known acids, it is approximately 1000 times stronger than sulfuric acid.[2] Its exceptional acidity, coupled with high thermal and chemical stability, makes it an invaluable catalyst and reagent in organic synthesis, including in the development of pharmaceuticals and agricultural chemicals.[3][4] This guide provides a comprehensive overview of the solubility of triflic acid in various polar solvents, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Properties of Triflic Acid

Triflic acid is a hygroscopic, colorless, and slightly viscous liquid at room temperature.[1] It is characterized by a high boiling point of 162 °C and a low melting point of -40 °C.[4][5] A defining feature of triflic acid is its exceptionally high acidity, with a pKa of approximately -14 to -15.[4][6] This is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting triflate anion (CF₃SO₃⁻) upon dissociation.[6] The triflate anion is non-nucleophilic and resistant to oxidation and reduction, which is a significant advantage over other strong acids like perchloric or nitric acid.[1][2]

Solubility in Polar Solvents

Triflic acid is highly soluble in polar solvents.[1][3][6] This solubility is a critical factor in its application as a catalyst and reagent in a wide array of chemical reactions. The addition of triflic acid to polar solvents can be dangerously exothermic, and therefore, it must be added slowly to prevent thermal runaway.[1][2][7]

Quantitative Solubility Data

While many sources describe triflic acid as "soluble" or "miscible" in polar solvents, specific quantitative data can be elusive in general chemical literature. The term "miscible" implies that the substances form a homogeneous solution in all proportions.

| Solvent | Formula | Type | Solubility (at 25 °C, 100 kPa unless noted) | Citations |

| Water | H₂O | Protic | Miscible (1600 g/L) | [1][2][3] |

| Acetonitrile | CH₃CN | Aprotic | Soluble / Miscible | [2][4][5][6] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Soluble / Miscible | [2][5][6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Soluble / Miscible | [2][4][5] |

| Dichloromethane | CH₂Cl₂ | Aprotic | Soluble | [6] |

| Acetic Acid | CH₃COOH | Protic | Soluble (Behaves as a strong acid) | [1] |

| Dimethyl Sulfone | (CH₃)₂SO₂ | Aprotic | Soluble | [2][7] |

In aqueous solutions, triflic acid dissociates completely, forming strongly acidic solutions.[6] It also behaves as a strong acid in many non-aqueous solvents like acetonitrile and acetic acid, where mineral acids such as HCl or H₂SO₄ are only moderately strong.[1][7]

Experimental Protocols for Solubility Determination

Determining the equilibrium solubility of a compound like triflic acid is crucial for its application. The "gold standard" for this is the Saturation Shake-Flask Method .[8]

Principle: An excess amount of the solute (triflic acid) is added to the solvent of interest in a flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of triflic acid to a known volume of the polar solvent in a flask equipped with a stirrer. Safety Precaution: Due to the highly exothermic reaction, triflic acid should be added slowly and with cooling.[1]

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a constant-temperature bath. Agitate the mixture (e.g., using a magnetic stirrer or a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Analysis: Accurately dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method. The concentration of triflic acid can be determined using techniques such as:

-

Titration: As triflic acid is a strong acid, it can be titrated with a standardized strong base in either an aqueous or non-aqueous medium.[1][9]

-

Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) can be used for quantification.[8]

-

Spectroscopy: UV-Vis spectrometry can also be employed for analysis.[8]

-

-

Calculation: Calculate the original concentration of the saturated solution based on the dilution factor and the measured concentration.

Visualizations

Logical Relationship: Factors Influencing Triflic Acid's Role as a Catalyst

The effectiveness of triflic acid as a catalyst in polar solvents is governed by several key properties. This diagram illustrates the logical flow from its molecular structure to its catalytic activity.

Caption: Logical flow from triflic acid's structure to its catalytic action.

Experimental Workflow: Shake-Flask Solubility Determination

This diagram outlines the standardized workflow for determining the equilibrium solubility of triflic acid in a given polar solvent.

Caption: Workflow for the Shake-Flask method of solubility determination.

Safety and Handling

Triflic acid is a highly corrosive substance that can cause severe burns upon contact with skin and eyes.[1][4] Inhalation of its vapors can lead to fatal spasms, inflammation, and edema.[1] Therefore, rigorous safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., Viton or thick nitrile rubber), safety goggles, a face shield, and acid-resistant clothing.[10][11]

-

Ventilation: All handling of triflic acid should be conducted in a properly functioning chemical fume hood.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[5][13] Secondary containment should be used.[11]

-

Handling: When diluting, always add the acid slowly to the solvent, never the other way around, to control the exothermic reaction.[1][13]

By understanding the solubility characteristics and adhering to strict safety protocols, researchers and drug development professionals can effectively and safely leverage the powerful properties of triflic acid in their work.

References

- 1. Triflic acid - Wikipedia [en.wikipedia.org]

- 2. Trifluoromethanesulfonic_acid [chemeurope.com]

- 3. niir.org [niir.org]

- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 5. chembk.com [chembk.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Triflic acid [chem-is-you.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. nbinno.com [nbinno.com]

- 11. concordia.ca [concordia.ca]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. szabo-scandic.com [szabo-scandic.com]

The Acidity of Trifluoromethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pKa value of trifluoromethanesulfonic acid (TfOH), commonly known as triflic acid. Recognized as one of the strongest known monoprotic organic acids, its exceptionally low pKa is fundamental to its utility in a vast range of chemical applications, from catalysis in organic synthesis to its role in pharmaceutical and polymer chemistry. This document outlines the reported pKa values, details the experimental and theoretical methodologies for their determination, and presents logical workflows for these processes.

Introduction to Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid (CF₃SO₃H) is a synthetic, hygroscopic, and colorless liquid at room temperature.[1][2] It is classified as a "superacid," an acid with an acidity greater than that of 100% pure sulfuric acid.[1][2][3][4] This extraordinary acidity stems from the strong electron-withdrawing effect of the trifluoromethyl group (-CF₃) coupled with the resonance stability of its conjugate base, the triflate anion (CF₃SO₃⁻).[4] The triflate anion's stability is due to the effective delocalization of the negative charge across the sulfonyl group and the inductive effect of the fluorine atoms, making it a very poor nucleophile and a superb leaving group.[1][4] These properties render triflic acid thermally and chemically stable, non-oxidizing, and resistant to reduction, distinguishing it from other strong acids like perchloric or nitric acid.[1][2][3]

The pKa Value of Trifluoromethanesulfonic Acid

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of acid strength in solution.[1][5][6] A lower pKa value signifies a stronger acid.[7][8][9] Due to its immense strength, the pKa of triflic acid cannot be determined in aqueous solution, as it dissociates completely. Therefore, its pKa values are typically extrapolated from measurements in non-aqueous solvents or determined through theoretical calculations.

Data Presentation: pKa Values

The table below summarizes the reported pKa values for trifluoromethanesulfonic acid from various sources. It is important to note that these values are often estimates or derived from measurements in different media, leading to some variation.

| Reported pKa Value | Acid Dissociation Constant (Ka) | Source Context |

| ~ -15 | 8.0 x 10¹⁴ mol/kg | Qualifies as a superacid.[1][2][3][10] |

| -14.7 ± 2.0 | - | General reference value.[11] |

| -14.7 | - | Reported in chemical supplier data.[12][13] |

| ~ -14 | - | General reference value.[4][7][10] |

Experimental Determination of pKa for Superacids

Direct measurement of the pKa of superacids like triflic acid is challenging. Standard aqueous titration is not feasible. The methodologies employed often involve non-aqueous solvents and sophisticated instrumentation to differentiate the acid strength.

NMR Spectroscopy in Non-Aqueous Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for pKa determination in organic solvents like dimethyl sulfoxide (DMSO).[6][9][10][11]

-

Principle: The chemical shift (δ) of a nucleus (e.g., ¹H or ¹³C) adjacent to the acidic proton is sensitive to the molecule's protonation state.[14] As the acidity of the medium changes, the observed chemical shift, which is a weighted average of the shifts of the protonated (HA) and deprotonated (A⁻) forms, also changes.

-

Methodology:

-

Sample Preparation: A solution of the acid is prepared in a suitable deuterated non-aqueous solvent (e.g., DMSO-d₆). A series of samples are prepared with varying amounts of a strong, non-interfering base or acid to create a range of acidities. Alternatively, a pH gradient can be established within a single NMR tube using chemical shift imaging (CSI) techniques.[4][9][10]

-

Data Acquisition: NMR spectra are recorded for each sample or along the gradient. The chemical shift of a reporter nucleus is measured at each acidity level.

-

Data Analysis: The chemical shift (δ) is plotted against the acidity function of the solvent (e.g., pH). The resulting data forms a sigmoidal curve.

-

pKa Determination: The pKa value corresponds to the inflection point of this sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[9][10][14]

-

Conductometric Titration

Conductometry measures the electrical conductivity of a solution as a titrant is added. It is particularly useful for very weak or very strong acids and for colored or turbid solutions.[15][16]

-

Principle: The conductivity of a solution depends on the concentration and ionic mobility of the ions present.[17][18] During the titration of a strong acid with a strong base, highly mobile hydrogen ions (H⁺) are replaced by less mobile cation ions from the base (e.g., Na⁺), causing the conductivity to decrease. After the equivalence point, the conductivity increases due to the addition of excess highly mobile hydroxide ions (OH⁻).[16][17]

-

Methodology:

-

Setup: A known volume of a dilute solution of the strong acid is placed in a beaker with a conductivity cell immersed in it. The conductivity cell is connected to a conductometer.[15] A standard solution of a strong base is used as the titrant.

-

Titration: The titrant is added incrementally to the acid solution. The conductivity is recorded after each addition.

-

Data Analysis: The conductivity is plotted against the volume of titrant added. The resulting plot consists of two lines with different slopes.

-

Endpoint Determination: The equivalence point is the point of intersection of these two lines, which corresponds to the minimum conductivity.[16] The pKa is not directly determined but the method confirms the acid's strength and concentration.

-

UV-Vis Spectrophotometry

This method is applicable if the acid or its conjugate base has a chromophore that absorbs light in the UV-Visible range, and the absorption spectrum changes upon dissociation.[1][3][12]

-

Principle: According to the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species. If the protonated and deprotonated forms of an acid have different molar absorptivities at a specific wavelength, the total absorbance of the solution will vary with pH.

-

Methodology:

-

Sample Preparation: A series of buffer solutions with known and varying pH values are prepared. A constant concentration of the acid is added to each buffer.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a specific wavelength (where the difference between the two forms is maximal) is plotted against the pH.

-

pKa Determination: The resulting plot is a sigmoidal curve. The pKa is the pH at the inflection point of the curve, where the concentrations of the acid and its conjugate base are equal.[12]

-

Mandatory Visualizations

Dissociation of Trifluoromethanesulfonic Acid

Caption: Dissociation equilibrium of triflic acid in water.

Experimental Workflow for pKa Determination by NMR

Caption: Workflow for determining pKa using NMR spectroscopy.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. prezi.com [prezi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. mt.com [mt.com]

- 13. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. youtube.com [youtube.com]

- 18. techniques-ingenieur.fr [techniques-ingenieur.fr]

The Trifluoromethyl Group: A Keystone Substituent in Modern Drug Design

An In-depth Technical Guide on its Electron-Withdrawing Properties and Physicochemical Impact

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. Its potent electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, fundamentally alters molecular characteristics such as acidity, basicity, metabolic stability, and binding affinity. This guide provides a detailed exploration of the electronic effects of the CF3 group, supported by quantitative data, experimental methodologies for their determination, and an examination of its strategic application in drug development.

Core Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its influence stems primarily from a strong negative inductive effect (σI), which operates through the sigma bond framework. The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the rest of the molecule.[2] This effect is potent and significantly alters the electronic landscape of the parent molecule, particularly when attached to an aromatic system.[2]